6-Methoxy-4-(methoxycarbonyl)pyridine-2-carboxylic acid
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Overview
Description
6-Methoxy-4-(methoxycarbonyl)pyridine-2-carboxylic acid is an organic compound with the molecular formula C9H9NO5. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of methoxy and methoxycarbonyl groups attached to the pyridine ring, which influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-4-(methoxycarbonyl)pyridine-2-carboxylic acid typically involves the esterification of 6-methoxy-2-pyridinecarboxylic acid. One common method includes the reaction of 6-methoxy-2-pyridinecarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-4-(methoxycarbonyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 6-methoxy-4-(methoxycarbonyl)pyridine-2-carboxaldehyde or this compound.
Reduction: Formation of 6-methoxy-4-(methoxycarbonyl)pyridine-2-methanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methoxy-4-(methoxycarbonyl)pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methoxy-4-(methoxycarbonyl)pyridine-2-carboxylic acid is not well-documented. its chemical structure suggests that it can interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-pyridinecarboxylic acid: Similar structure but lacks the methoxycarbonyl group.
4-Methoxy-2-pyridinecarboxylic acid: Similar structure but with the methoxy group at a different position.
6-Methyl-2-pyridinecarboxylic acid: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
6-Methoxy-4-(methoxycarbonyl)pyridine-2-carboxylic acid is unique due to the presence of both methoxy and methoxycarbonyl groups on the pyridine ring. These functional groups impart distinct chemical properties and reactivity, making it a valuable compound in various chemical and biological applications.
Properties
Molecular Formula |
C9H9NO5 |
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Molecular Weight |
211.17 g/mol |
IUPAC Name |
6-methoxy-4-methoxycarbonylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H9NO5/c1-14-7-4-5(9(13)15-2)3-6(10-7)8(11)12/h3-4H,1-2H3,(H,11,12) |
InChI Key |
JYVPQXNSGJTBIC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=N1)C(=O)O)C(=O)OC |
Origin of Product |
United States |
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